molecular formula C19H16N2O4 B162595 CeMMEC1 CAS No. 440662-09-9

CeMMEC1

Cat. No. B162595
M. Wt: 336.3 g/mol
InChI Key: PEOQAZBGLOADFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CeMMEC1 is an N-methylisoquinolinone derivative that inhibits the second bromodomain of TAF1 . It has been identified as a potent inhibitor of BRD4 .


Molecular Structure Analysis

CeMMEC1 has a molecular weight of 336.34 and its molecular formula is C19H16N2O4 . The exact structure of CeMMEC1 is complex and involves various functional groups .


Chemical Reactions Analysis

CeMMEC1 has been shown to have high affinity for the bromodomains of CREBBP, EP300, BRD9, and the second bromodomain of TAF1 . It has been used in combination with other compounds to study its effects on cell viability .


Physical And Chemical Properties Analysis

CeMMEC1 is a solid, white to off-white compound . It is soluble in DMSO but insoluble in water .

Scientific Research Applications

1. Biochemical and Pharmaceutical Studies

CeMMEC1, referenced as CEC in the literature, is utilized in biochemical and pharmaceutical research. Studies have shown its application in separating and analyzing biochemical compounds, significantly aiding in the understanding and development of pharmaceutical products. The technique is highlighted for its role in advancing separation science, including applications in 2-D separation systems and microfluidic devices (Huo & Kok, 2008).

2. Environmental and Industrial Analysis

CEC plays a crucial role in environmental and industrial analysis. Its ability to analyze various environmental samples helps in monitoring and understanding environmental pollutants and their impact. Additionally, it finds usage in industrial analysis, aiding in the assessment and quality control of industrial products (Eeltink & Kok, 2003).

3. Food Analysis and Natural Products

The application of CEC extends to the analysis of food and natural products. It enables the identification and quantification of food constituents, contributing to food safety and quality assurance. Additionally, its use in natural product research is vital for the identification and analysis of biologically active compounds (Seger, Sturm, & Stuppner, 2013).

4. Plant Genetic Resources Management

CEC is instrumental in managing plant genetic resources. It aids in evaluating genetic diversity, species differentiation, and analyzing compounds relevant to nutrition and health in various plant species. This application is particularly important in gene banks and for agricultural research (Piergiovanni, 2012).

5. Climate Engineering Research

CEC, referred to as CE in some contexts, is also discussed in climate engineering research. Ethical guidelines and considerations for CE research have been proposed, focusing on global public consent, fair risk-benefit distribution, and minimizing experiment extents. This highlights its potential impact on policy and regulation in climate engineering (Morrow, Kopp, & Oppenheimer, 2009).

6. Water and Wastewater Treatment

Research indicates the use of CEC in the removal of contaminants from water and wastewater. This includes studies on forward osmosis, reverse osmosis, nanofiltration, and ultrafiltration, demonstrating the role of CEC in ensuring water quality and safety (Kim et al., 2018).

Safety And Hazards

CeMMEC1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOQAZBGLOADFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CeMMEC1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CeMMEC1
Reactant of Route 2
Reactant of Route 2
CeMMEC1
Reactant of Route 3
Reactant of Route 3
CeMMEC1
Reactant of Route 4
Reactant of Route 4
CeMMEC1
Reactant of Route 5
Reactant of Route 5
CeMMEC1
Reactant of Route 6
Reactant of Route 6
CeMMEC1

Citations

For This Compound
6
Citations
CJ Burns - Nature Chemical Biology, 2016 - nature.com
… , CeMMEC1, that significantly induced RFP expression in the absence of significant BRD4 inhibition. Further studies indicated that CeMMEC1 … Counterscreening of CeMMEC1 across a …
Number of citations: 1 www.nature.com
S Sdelci, CH Lardeau, C Tallant, F Klepsch… - Nature Chemical …, 2016 - nature.com
… As these four bromodomain-containing proteins are direct targets of CeMMEC1, we asked whether the loss of one of them could mimic BRD4 inhibition and increase RFP expression in …
Number of citations: 47 www.nature.com
RS Leigh, MJ Välimäki, BL Kaynak… - Biochimica et Biophysica …, 2023 - Elsevier
… This compares favorably to previously published compounds BAY299 and CeMMEC1, though admittedly GNE371 displays both superior affinity and selectivity. Indeed, activity of 3i-…
Number of citations: 4 www.sciencedirect.com
Y Xu, Z Ren, X Liu, G Zhang, S Huang, W Shi… - Acta Pharmacologica …, 2022 - nature.com
… Two BET inhibitors (apabetalone and CeMMEC1) that failed to show selectivity displayed noncytotoxicity at the tested dose (Fig. 1d). In contrast, 16 of 45 HDAC inhibitors (Fig. …
Number of citations: 10 www.nature.com
AG Cochran, AR Conery, RJ Sims III - Nature Reviews Drug Discovery, 2019 - nature.com
… One compound, CeMMEC1, mimicked this phenotype without binding strongly to BRD4, and additional experiments showed that TAF1-BD2 was the relevant target despite a relatively …
Number of citations: 321 www.nature.com
FL Ciske, TG Brock - sapphirebioscience.com
The BET family protein BRD4 contains tandem BRDs on its N-terminal half (the ET portion resides on the C-terminal portion). The first BRD of the tandem pair displays high affinity for …
Number of citations: 7 www.sapphirebioscience.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.